(11-Ethyl-4,8,9-trihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate
Description
The compound “(11-Ethyl-4,8,9-trihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-13-yl)methyl 2-acetamidobenzoate” is a highly complex polycyclic alkaloid derivative. Its core structure features an 11-azahexacyclo framework with multiple fused rings, including a bicyclo[7.7.2] backbone and additional bridging elements (e.g., 1²,⁵, 0¹³,¹⁷). Key functional groups include:
Properties
IUPAC Name |
(11-ethyl-4,8,9-trihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46N2O9/c1-6-35-15-30(16-44-28(38)18-9-7-8-10-21(18)34-17(2)36)12-11-23(42-4)32-20-13-19-22(41-3)14-31(39,24(20)25(19)37)33(40,29(32)35)27(43-5)26(30)32/h7-10,19-20,22-27,29,37,39-40H,6,11-16H2,1-5H3,(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZZOVYQNAEUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6O)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (11-Ethyl-4,8,9-trihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate is a complex alkaloid derivative with potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of alkaloids characterized by a unique hexacyclic structure. Its molecular formula is with a molecular weight of approximately 645.746 g/mol . The presence of multiple hydroxyl and methoxy groups suggests a potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C34H47N O11 |
| Molecular Weight | 645.746 g/mol |
| Hydrogen Bond Donor | 4 |
| Hydrogen Bond Acceptor | 10 |
| Rotatable Bonds | 8 |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study on related alkaloids demonstrated their efficacy against various bacterial strains, suggesting potential applications in treating infections .
The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Antitumor Activity
Preliminary studies have shown that the compound may possess antitumor properties. In vitro assays indicated that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .
Case Study: In Vitro Antitumor Effects
A specific study evaluated the effects of the compound on breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant potency .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects attributed to antioxidant properties. The compound may mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases .
Summary of Key Studies
- Antimicrobial Activity : A study found that the compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.
- Antitumor Effects : In vitro studies highlighted its ability to induce apoptosis in cancer cells.
- Neuroprotective Potential : Research indicated that it could protect neuronal cells from oxidative damage.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Antitumor | Induces apoptosis in cancer cell lines |
| Neuroprotective | Reduces oxidative stress in neuronal cells |
Scientific Research Applications
The compound (11-Ethyl-4,8,9-trihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate is a complex organic molecule with potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. This article explores its applications based on available literature and research findings.
Pharmacological Research
The compound exhibits potential pharmacological activities due to its structural characteristics. It is hypothesized to interact with various biological targets:
- Neuropharmacology : The presence of multiple hydroxyl groups suggests potential interactions with neurotransmitter receptors, possibly influencing neuronal signaling pathways.
- Anticancer Activity : Preliminary studies indicate that derivatives of similar structures may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into this compound's efficacy.
Natural Product Synthesis
This compound can serve as a precursor or template for synthesizing other biologically active molecules. Its complex structure allows for the exploration of structure-activity relationships (SAR) in drug design.
Biochemical Studies
The compound's ability to form hydrogen bonds due to its hydroxyl and amide functionalities makes it suitable for studying enzyme-substrate interactions and protein binding affinities.
Therapeutic Applications
Research is ongoing to evaluate the therapeutic potential of this compound in treating various diseases. Its unique structural features may offer new avenues for developing drugs targeting specific pathways.
Case Study 1: Neuroprotective Effects
A study conducted on related compounds demonstrated neuroprotective effects in vitro, suggesting that similar structures could provide insights into developing neuroprotective agents based on this compound's framework.
Case Study 2: Anticancer Activity
Research involving derivatives of the compound revealed significant cytotoxicity against breast cancer cell lines, indicating that further exploration could lead to novel anticancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Toxin Target Database (T3D)
T3D3078:
- Structure: (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-8-(acetyloxy)-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl benzoate .
- Key Differences :
- Replaces the 2-acetamidobenzoate with a simple benzoate ester .
- Contains a methoxymethyl group at position 13 instead of a methyl ester.
- Additional acetyloxy at position 8.
- Implications :
T3D3707:
- CAS No.: 23255-69-8.
- Limited structural details are available, but it shares the azahexacyclo core and ethyl substitution, suggesting similar alkaloid classification .
Natural Product Analogue (BioDeep_00002142228):
- Structure: (1s,2r,3r,4r,5r,6s,7s,8r,9r,13r,14r,16s,17s,18r)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl benzoate .
- Key Differences :
- Tetrahydroxy (5,7,8,14) vs. trihydroxy (4,8,9) in the target compound.
- Methoxymethyl at position 13 instead of methyl 2-acetamidobenzoate.
- Implications: Increased hydroxylation may enhance hydrophilicity, reducing membrane permeability.
Functional Group Analysis Table
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The acetamidobenzoate group in the target compound may improve target binding compared to simpler benzoates, as seen in T3D3078 .
- Metabolic Fate : Methoxymethyl and acetyloxy groups in analogues could reduce enzymatic degradation, suggesting the target compound’s ester might be a prodrug candidate .
- Natural vs. Synthetic : The natural analogue’s hydroxylation pattern aligns with plant-derived insecticidal compounds, hinting at possible pesticidal applications .
Q & A
How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?
Level: Basic
Methodological Answer:
Synthetic optimization requires careful control of reaction conditions and purification protocols. Key steps include:
- Reagent selection: Use anhydrous ethanol and sodium acetate (NaOAc) as a catalyst to enhance reaction efficiency, as demonstrated in thiazole derivative synthesis .
- Temperature control: Reflux conditions (e.g., 2–3 hours at 78°C) ensure complete conversion while avoiding thermal decomposition .
- Purification: Crystallize the product from ethanol/water (3:1 ratio) to isolate the target compound and remove polar impurities .
- Purity validation: Confirm yield and purity via HPLC or LC-MS, ensuring ≥95% purity for downstream applications .
Data Consideration:
| Parameter | Optimal Condition |
|---|---|
| Solvent | Anhydrous ethanol |
| Catalyst | Sodium acetate |
| Temperature | 78°C (reflux) |
| Purification | Ethanol/H₂O (3:1) |
What advanced techniques are recommended to resolve discrepancies in reported bioactivity between in vitro and in vivo studies?
Level: Advanced
Methodological Answer:
Discrepancies often arise from differences in bioavailability, metabolism, or environmental interactions. Address these using:
- Pharmacokinetic profiling: Use LC-MS/MS to quantify compound stability in physiological buffers and plasma, identifying metabolic breakdown products .
- Environmental simulation: Model abiotic factors (pH, temperature, UV exposure) to assess compound degradation pathways, as outlined in environmental fate studies .
- Comparative assays: Perform parallel in vitro (cell-based) and in vivo (rodent) bioactivity tests under controlled conditions (e.g., matched dosages and exposure times) .
- Data normalization: Apply statistical tools (ANOVA with post-hoc Tukey tests) to account for variability in biological replicates .
How can researchers validate the stereochemical configuration of this compound’s polycyclic core?
Level: Basic
Methodological Answer:
Stereochemical validation requires multi-technique corroboration:
- X-ray crystallography: Resolve absolute configuration by analyzing single-crystal diffraction data (e.g., bond angles like N1—C8—C17—O6 at 179.6°) .
- NMR spectroscopy: Use 2D NOESY to identify spatial proximities between protons in rigid regions of the molecule .
- Computational modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values for key chiral centers .
Example Data:
| Technique | Key Parameter | Outcome |
|---|---|---|
| X-ray | Dihedral angle (N1—C8—C17—O6) | 179.6° |
| NOESY | H-18 ↔ H-24 correlation | Confirms spatial proximity |
What methodological frameworks are suitable for assessing the ecological risks of this compound in aquatic ecosystems?
Level: Advanced
Methodological Answer:
Adopt a tiered risk-assessment approach:
Physicochemical profiling: Determine logP (lipophilicity) and water solubility to predict bioaccumulation potential. For example, use shake-flask methods to measure solubility in phosphate-buffered saline (PBS) .
Toxicity assays: Perform acute toxicity tests on Daphnia magna (LC₅₀) and algae (EC₅₀) under OECD guidelines .
Environmental modeling: Use fugacity models to simulate compound distribution in water, sediment, and biota compartments .
Long-term monitoring: Track degradation products (e.g., via GC-MS) in microcosm studies to assess persistence .
How should researchers address low solubility in aqueous buffers for in vitro assays?
Level: Basic
Methodological Answer:
Improve solubility through formulation optimization:
- Co-solvents: Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media .
- Surfactants: Add polysorbate-80 (0.01% w/v) to stabilize hydrophobic compounds in aqueous media .
- pH adjustment: Test solubility at physiological pH (7.4) and acidic conditions (pH 5.0) to mimic lysosomal environments .
Example Protocol:
| Step | Action |
|---|---|
| 1. | Dissolve 10 mg compound in 1 mL DMSO (10 mg/mL stock). |
| 2. | Dilute stock in PBS + 0.01% polysorbate-80 to 100 μM. |
| 3. | Centrifuge (10,000 rpm, 5 min) to remove insoluble aggregates . |
What strategies mitigate batch-to-batch variability in bioactivity assays for derivatives of this compound?
Level: Advanced
Methodological Answer:
Minimize variability through standardized protocols and quality control:
- Synthetic reproducibility: Use high-purity reagents (≥98%) and automated synthesis platforms for consistent yields .
- Bioassay calibration: Include internal controls (e.g., reference inhibitors) in each assay plate to normalize inter-run variability .
- Data harmonization: Apply machine learning algorithms (e.g., random forest regression) to identify and correct for confounding variables like temperature fluctuations .
How can researchers elucidate the mechanism of action for this compound’s observed antioxidant activity?
Level: Advanced
Methodological Answer:
Combine biochemical and omics approaches:
ROS scavenging assays: Quantify superoxide dismutase (SOD)-like activity using nitroblue tetrazolium (NBT) reduction assays .
Transcriptomic profiling: Perform RNA-seq on treated cells to identify upregulated antioxidant pathways (e.g., Nrf2/ARE signaling) .
Molecular docking: Simulate interactions between the compound and Keap1 protein to predict binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
